Tripropylene glycol monomethyl ether

Catalog No.
S572568
CAS No.
25498-49-1
M.F
C10H22O4
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropylene glycol monomethyl ether

CAS Number

25498-49-1

Product Name

Tripropylene glycol monomethyl ether

IUPAC Name

2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3

InChI Key

GVZNXUAPPLHUOM-UHFFFAOYSA-N

SMILES

CC(CO)OCC(C)OCC(C)OC

Solubility

Solubility in water: miscible

Synonyms

PPG-3 methyl ether, tripropylene glycol methyl ether

Canonical SMILES

CC(CO)OC(C)COC(C)COC

Tripropylene glycol monomethyl ether is a clear, colorless to light yellow liquid with a mild odor. It is classified as a solvent and is known for its low volatility, making it suitable for various applications across multiple industries, including pharmaceuticals, agriculture, and cleaning products. The chemical structure of tripropylene glycol monomethyl ether allows it to dissolve a wide range of substances, positioning it as an effective alternative to traditional solvents like isopropyl alcohol. Its unique properties contribute to its performance in enhancing product efficacy while maintaining safety and compliance with environmental regulations .

Currently, there is no documented information regarding a specific mechanism of action for 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-.

  • Potential for irritation: Ethers can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammability: Ethers are generally flammable liquids. The specific flammability properties of this compound would need to be experimentally determined [].
, particularly with strong oxidizing agents, where it may react violently. It is also known to oxidize in air, potentially forming unstable peroxides that can be hazardous. Additionally, the compound can generate flammable or toxic gases when interacting with alkali metals and nitrides. These reactivity characteristics necessitate careful handling and storage practices to mitigate risks associated with exposure and chemical interactions .

Tripropylene glycol monomethyl ether can be synthesized through various methods, typically involving the reaction of propylene oxide with methanol in the presence of a catalyst. This process results in the formation of the ether through an alkoxylation reaction. The synthesis can be optimized by adjusting reaction conditions such as temperature and pressure to enhance yield and purity. The compound is often produced as a mixture of isomers, which can be separated through distillation or other purification techniques .

The versatility of tripropylene glycol monomethyl ether allows it to be utilized in numerous applications:

  • Pharmaceuticals: Serves as a carrier solvent for active ingredients, ensuring consistent drug formulations.
  • Agriculture: Enhances the delivery of active ingredients in pesticides, improving efficacy and safety.
  • Cleaning Products: Effective in removing residues without the health risks associated with more aggressive solvents.
  • Paints and Coatings: Improves film formation and adhesion on surfaces, enhancing durability and appearance.
  • Fuel Additives: Acts as an oxygenating agent in diesel fuels to reduce soot emissions .

Studies on the interactions of tripropylene glycol monomethyl ether indicate that it may react with strong oxidizers and alkali metals, producing hazardous byproducts. Additionally, its behavior in combustion processes has been explored, particularly regarding its role as an oxygenated fuel additive that can improve combustion efficiency while reducing soot formation in diesel engines . Research has also demonstrated that its use can influence the ignition characteristics of fuel mixtures, providing insights into optimizing fuel formulations for better environmental performance .

Tripropylene glycol monomethyl ether shares similarities with several other compounds but stands out due to its unique properties and applications:

Compound NameMolecular FormulaKey Features
Dipropylene Glycol Monomethyl EtherC7H16O3Lower molecular weight; used primarily in cosmetics.
Ethylene Glycol Monomethyl EtherC4H10O3More water-soluble; common in personal care products.
Butylene Glycol Monomethyl EtherC6H14O3Often used as a humectant; less effective as a solvent compared to tripropylene glycol monomethyl ether.

Tripropylene glycol monomethyl ether's unique combination of low volatility, safety profile, and effectiveness across diverse applications distinguishes it from these similar compounds. Its ability to dissolve a wide range of substances while maintaining environmental compliance makes it particularly valuable in industrial settings .

Physical Description

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.15180918 g/mol

Monoisotopic Mass

206.15180918 g/mol

Boiling Point

468 °F at 760 mm Hg (USCG, 1999)
243 °C

Flash Point

232 °F (USCG, 1999)
121 °C c.c.

Heavy Atom Count

14

Vapor Density

Relative vapor density (air = 1): 7.1

Density

0.965 (USCG, 1999)
0.97 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

0.31

Melting Point

-110 °F (USCG, 1999)
-77.8 °C

UNII

20V3X25LZO

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 3

Pictograms

Irritant

Irritant

Other CAS

10213-77-1
25498-49-1

Use Classification

Cosmetics -> Solvent

General Manufacturing Information

1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-: ACTIVE

Dates

Modify: 2023-08-15

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